(S)-2-(3-methylazetidin-1-yl)propanoic acid
Overview
Description
Benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 .
Molecular Structure Analysis
The molecular structure of benzyl ((3-methylazetidin-1-yl)sulfonyl)carbamate consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.36±0.1 g/cm3 and a predicted pKa of 5.24±0.40 .Scientific Research Applications
Synthesis and Biological Activity
- A study by Božić et al. (2017) focused on synthesizing novel propanoic acid derivatives and evaluating their antiproliferative and antimicrobial activities, highlighting the potential of these compounds in cancer and infection treatments (Božić et al., 2017).
Optical Resolution and Configurations
- Research by Shustov and Rauk (1996) explored the optical resolution and absolute configurations of 3-methylazetidin-2-one and its precursors, providing valuable insights for stereochemical studies in pharmaceutical research (Shustov & Rauk, 1996).
Hybrid Molecules with Anticonvulsant Activity
- Kamiński et al. (2016) synthesized a library of new piperazinamides derived from 3-methyl-propanoic acid, demonstrating their potential as anticonvulsant agents (Kamiński et al., 2016).
Biocatalysis in Drug Research
- A study by Li et al. (2013) highlighted the use of biocatalysis for producing S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate (Li et al., 2013).
Organometallic Analogues in Medicinal Chemistry
- Research by Patra et al. (2012) involved synthesizing carboxylic acid derivatives containing organometallic moieties, exploring their potential in medicinal chemistry applications (Patra et al., 2012).
Antimicrobial Activity
- A study by El-masry et al. (2000) on new benzimidazole derivatives, including propanoic acid hydrazide, demonstrated their potential antimicrobial activities (El-masry et al., 2000).
properties
IUPAC Name |
(2S)-2-(3-methylazetidin-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-8(4-5)6(2)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTJUDHSIVXGMU-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C1)[C@@H](C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-methylazetidin-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.